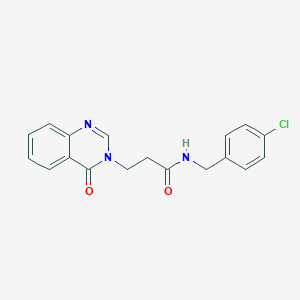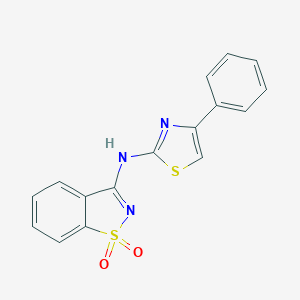![molecular formula C17H15ClN2S B277675 N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine, commonly known as BTA-EG6, is a fluorescent probe molecule used in scientific research for imaging and detection of biological molecules. BTA-EG6 has gained significant attention due to its unique properties, including high sensitivity, specificity, and low cytotoxicity, making it an ideal candidate for biochemical and physiological studies.
Mecanismo De Acción
BTA-EG6 works by binding to specific biological molecules and emitting fluorescence when excited by light. The mechanism of action of BTA-EG6 involves the formation of a stable complex between the probe molecule and the target molecule, which results in a change in the fluorescence properties of BTA-EG6. This change can be detected and quantified using various imaging and spectroscopic techniques.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have minimal cytotoxicity and does not interfere with normal cellular processes, making it an ideal probe molecule for in vivo imaging and detection studies. BTA-EG6 has been used to study the biochemical and physiological effects of various biological molecules, including protein-protein interactions, lipid metabolism, and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages over other fluorescent probe molecules, including high sensitivity, specificity, and low cytotoxicity. BTA-EG6 is also relatively easy to synthesize and can be modified to target specific biological molecules. However, BTA-EG6 has some limitations, including photobleaching, which reduces its fluorescence intensity over time, and limited penetration into deep tissue, which limits its use in certain imaging applications.
Direcciones Futuras
There are several future directions for the use of BTA-EG6 in scientific research. One area of interest is the development of new BTA-EG6 derivatives with improved properties, such as increased fluorescence intensity and longer photostability. Another area of research is the application of BTA-EG6 in new imaging techniques, such as super-resolution microscopy and multiphoton imaging. Finally, BTA-EG6 could be used in combination with other imaging and detection techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological processes.
Métodos De Síntesis
The synthesis of BTA-EG6 involves a series of chemical reactions, starting with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(2-nitrovinyl)aniline. This intermediate is then reacted with 2-amino-1,3-benzothiazole to form the final product, BTA-EG6. The synthesis of BTA-EG6 is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Aplicaciones Científicas De Investigación
BTA-EG6 has a wide range of applications in scientific research, including imaging and detection of biological molecules such as proteins, nucleic acids, and lipids. BTA-EG6 has been used in various studies to investigate the localization, distribution, and dynamics of these molecules in living cells and tissues. BTA-EG6 is also used in drug discovery and development to screen for potential drug targets and evaluate drug efficacy.
Propiedades
Fórmula molecular |
C17H15ClN2S |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-3-chloro-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15ClN2S/c1-20(2)13-9-7-12(14(18)11-13)8-10-17-19-15-5-3-4-6-16(15)21-17/h3-11H,1-2H3/b10-8+ |
Clave InChI |
ZMMKCFADIUYHHW-CSKARUKUSA-N |
SMILES isomérico |
CN(C)C1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)Cl |
SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)